molecular formula C16H24N2O2 B13965310 Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate

Cat. No.: B13965310
M. Wt: 276.37 g/mol
InChI Key: ASIGEKWKWOPHHY-UHFFFAOYSA-N
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Description

Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H24N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with benzyl chloroformate and dimethylaminoethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrrolidine and dimethylaminoethyl moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 3-(2-(dimethylamino)ethyl)pyrrolidine-1-carboxylate
  • Ethyl 1-benzyl-pyrrolidine-3-carboxylate
  • 2-Benzyl-2-(dimethylamino)-4-morpholinobutyrophenone

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 3-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-17(2)10-8-14-9-11-18(12-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3

InChI Key

ASIGEKWKWOPHHY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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